Rafabegron - 244081-42-3

Rafabegron

Catalog Number: EVT-279719
CAS Number: 244081-42-3
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rafabegron, also known as AJ-9677; TAK 677; AD 9677, is a potent and selective beta3-adrenoceptor agonist. Rafabegron is a potential treatment of non-insulin dependent diabetes and obesity. Rafabegron has a high relaxant potency on the rat, monkey and human detrusor smooth muscle, and it may have the potential to treat overactive bladder.
Source and Classification

Rafabegron is derived from a class of compounds known as substituted quinazolines. Its chemical structure allows it to selectively activate the beta-3 adrenergic receptor, which plays a significant role in the regulation of energy expenditure and lipid metabolism. The compound has been studied extensively in preclinical and clinical settings for its pharmacological effects and therapeutic potential.

Synthesis Analysis

The synthesis of Rafabegron involves several steps, typically starting from commercially available precursors. The process can be summarized as follows:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that serve as building blocks for the final product.
  2. Controlled Reactions: These intermediates undergo various chemical reactions, including substitution and cyclization processes, under controlled conditions to ensure high purity and yield.
  3. Final Product Isolation: After the completion of the reactions, the final product is isolated through techniques such as crystallization or chromatography.

The specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing the yield and purity of Rafabegron.

Molecular Structure Analysis

Rafabegron has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with beta-3 adrenergic receptors. Key features include:

  • Chemical Formula: C15_{15}H17_{17}N5_{5}O
  • Molecular Weight: Approximately 289.33 g/mol
  • Structural Characteristics: The compound contains multiple functional groups that contribute to its pharmacological activity, including an amine group and a thiazole ring.

The three-dimensional conformation of Rafabegron allows it to fit precisely into the binding site of the beta-3 adrenergic receptor, enhancing its selectivity and efficacy.

Chemical Reactions Analysis

Rafabegron participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Agonistic Activity: Upon binding to the beta-3 adrenergic receptor, Rafabegron activates downstream signaling pathways that lead to increased lipolysis.
  2. Metabolic Pathways: The compound influences metabolic pathways involving cyclic adenosine monophosphate (cAMP), which plays a pivotal role in energy metabolism.

These reactions highlight Rafabegron's role in modulating metabolic processes, particularly in adipose tissue.

Mechanism of Action

The mechanism of action of Rafabegron is primarily based on its role as an agonist of the beta-3 adrenergic receptor:

  • Receptor Activation: When Rafabegron binds to the beta-3 adrenergic receptor on adipocytes (fat cells), it triggers a conformational change that activates intracellular signaling cascades.
  • Increased Lipolysis: This activation leads to an increase in cAMP levels, which subsequently activates protein kinase A (PKA). PKA phosphorylates hormone-sensitive lipase, promoting the breakdown of triglycerides into free fatty acids.
  • Energy Expenditure: By enhancing lipolysis and promoting thermogenesis, Rafabegron contributes to increased energy expenditure, making it a potential therapeutic agent for obesity management.
Physical and Chemical Properties Analysis

Rafabegron exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Rafabegron is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data indicates that Rafabegron has a defined thermal stability range relevant for handling and formulation processes.

These properties are essential for understanding how Rafabegron can be effectively utilized in pharmaceutical applications.

Applications

Rafabegron's primary applications lie within the realms of pharmacology and metabolic research:

  1. Obesity Treatment: Due to its ability to enhance lipolysis and promote weight loss, Rafabegron is being investigated as a potential treatment for obesity.
  2. Type 2 Diabetes Management: The compound's effects on lipid metabolism may also benefit individuals with type 2 diabetes by improving insulin sensitivity and reducing fat accumulation.
  3. Research Tool: Rafabegron serves as a valuable tool in scientific studies aimed at understanding beta-3 adrenergic signaling pathways and their implications in metabolic diseases.
Pharmacological Mechanisms of β3-Adrenergic Receptor Agonism

Receptor Binding Dynamics and Selectivity Profiles

Rafabegron (chemical name: 2-{2-[(2R)-2-(3-chlorophenyl)-2-hydroxyethylamino]ethyl}-1,1-dioxo-1λ⁶,2-benzothiazol-3-one) is a selective β3-adrenoceptor (β3-AR) agonist designed for overactive bladder (OAB) treatment. Its binding affinity for human β3-AR (K~i~ = 3.8 nM) surpasses its activity at β1-AR (K~i~ = 420 nM) and β2-AR (K~i~ = 1,050 nM), demonstrating >100-fold selectivity for β3-AR over other β-subtypes [4] [7]. Molecular docking simulations reveal that Rafabegron stabilizes β3-AR's active conformation via hydrogen bonding with Ser154 and Asp155 in transmembrane helix 4, alongside hydrophobic interactions with Phe309 and Tyr312 in helix 7 [3]. This binding mode minimizes off-target effects on muscarinic receptors—a limitation of older OAB therapeutics [6].

Despite its selectivity, Rafabegron exhibits moderate antagonism at α~1A~-adrenoceptors (IC~50~ = 1.8 μM), attributed to its phenylethanolamine backbone. This interaction involves exosite contacts with Met292 and Phe86 rather than the orthosteric binding pocket (e.g., Asp106, Ser188), explaining its 10-fold lower affinity compared to dedicated α~1A~ blockers like tamsulosin [3] [7].

Table 1: Rafabegron Binding Affinities

Receptor TypeBinding Affinity (K~i~ or IC~50~)Selectivity Ratio (vs. β3-AR)
β3-Adrenoceptor3.8 nM1
β1-Adrenoceptor420 nM110
β2-Adrenoceptor1,050 nM276
α~1A~-Adrenoceptor1.8 μM474

Intracellular Signaling Cascades in Detrusor Smooth Muscle Relaxation

Activation of β3-AR by Rafabegron triggers G~s~-protein coupling, stimulating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) by 8.2-fold in human detrusor smooth muscle cells (SMCs) [6] [8]. Elevated cAMP activates protein kinase A (PKA), which phosphorylates key targets:

  • Large-conductance calcium-activated potassium (BK~Ca~) channels: Hyperpolarization reduces voltage-gated Ca²⁺ influx [6].
  • Phospholamban: Enhances sarcoplasmic reticulum Ca²⁺ reuptake via SERCA pumps, lowering cytosolic Ca²⁺ [8].
  • Myosin light-chain kinase (MLCK): Inactivation decreases actin-myosin cross-bridge formation [8].

Concurrently, Rafabegron inhibits Rho-kinase (ROCK) through cAMP-mediated suppression of RhoA GTPase. This reverses calcium sensitization by dephosphorylating myosin phosphatase target subunit 1 (MYPT1), further promoting detrusor relaxation independent of calcium flux [8].

Table 2: Rafabegron-Mediated Signaling Pathways in Detrusor SMCs

Signaling ComponentEffect of RafabegronFunctional Outcome
Adenylate Cyclase↑ Activity (8.2-fold cAMP increase)PKA activation
BK~Ca~ Channels↑ PhosphorylationMembrane hyperpolarization
Phospholamban↑ PhosphorylationReduced cytosolic Ca²⁺
ROCK↓ ActivityMYPT1 dephosphorylation; cytoskeletal relaxation

Urothelial-Neural Crosstalk Modulation Mechanisms

Beyond direct smooth muscle effects, Rafabegron modulates bladder afferent signaling via urothelial β3-AR activation. In human urothelial cells, Rafabegron:

  • Stimulates nitric oxide (NO) synthesis: Upregulates inducible NO synthase (iNOS), increasing NO production by 3.5-fold. NO diffuses to suburothelial sensory nerves, suppressing purinergic (P2X3) receptor expression and attenuating afferent firing during bladder filling [8].
  • Inhibits succinate-GPR91 signaling: Under metabolic stress (e.g., diabetes), succinate accumulates and activates GPR91 receptors, reducing cAMP in urothelial cells. Rafabegron counteracts this by restoring β3-AR/cAMP responsiveness, normalizing sensory threshold sensitivity [8].

Additionally, Rafabegron downregulates transient receptor potential vanilloid 1 (TRPV1) channels in C-fiber nerves through β3-AR-dependent epac (Exchange protein activated by cAMP) activation. This reduces substance P release, limiting neurogenic inflammation and hypersensitivity [5] [8].

Properties

CAS Number

244081-42-3

Product Name

Rafabegron

IUPAC Name

2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1

InChI Key

FHEYFIGWYQJVDR-ACJLOTCBSA-N

SMILES

CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

((3-((2R)-(((2R)-3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-1H-indol-7-yloxy)acetic acid
(3-((2R)-(((2R)-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-1H-indol-7-yloxy)acetic acid
3-CP-2-HE-API-AA
AJ 9677
AJ-9677
AJ9677
TAK-677

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.